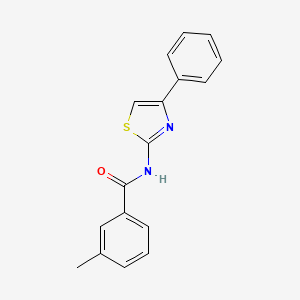

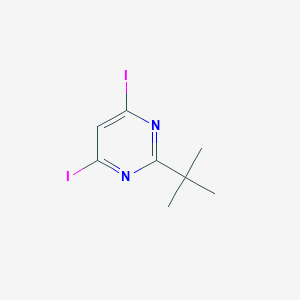

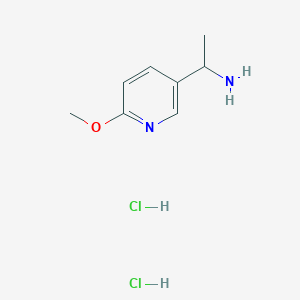

2-Tert-butyl-4,6-diiodopyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

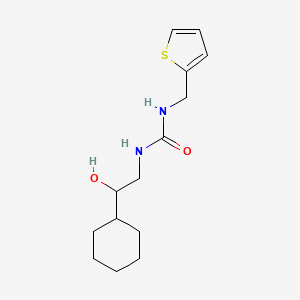

2-Tert-butyl-4,6-diiodopyrimidine, also known as TDIP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TDIP is a halogenated pyrimidine that contains two iodine atoms, making it a useful tool for various applications in organic synthesis, medicinal chemistry, and material science.

Applications De Recherche Scientifique

Synthesis and Characterization

2-Tert-butyl-4,6-diiodopyrimidine and its analogs are valuable in the synthesis and structural characterization of various chemical compounds. For instance, 2,4-di-tert-butyl-5,6-dialkylpyrimidines, similar in structure, are prepared efficiently from dialkyl ketones and pivalonitrile, demonstrating their use as non-nucleophilic hindered bases in organic synthesis, particularly in the synthesis of vinyl triflates (Herrera-Fernández et al., 2007). Additionally, the synthesis of heterocyclic β-amino acids, through the Michael addition of compounds like tert-butyl acrylate to 5-bromopyrimidine, highlights the relevance of pyrimidine derivatives in the production of novel compounds for peptide and peptidomimic synthesis (Bovy & Rico, 1993).

Catalytic and Mechanistic Studies

Pyrimidine derivatives are also instrumental in mechanistic and catalytic studies in chemistry. For instance, the study of isocyanide insertion into the Palladium-Carbon bond of complexes containing bipyrimidine as a ligand offered insights into the reaction mechanism, showcasing the role of pyrimidine derivatives in understanding complex catalytic processes (Delis et al., 1997).

Medicinal Chemistry Applications

In medicinal chemistry, the structure-activity relationship studies on a series of 2-aminopyrimidine-containing histamine H4 receptor ligands revealed the potential of pyrimidine derivatives, such as 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, in developing anti-inflammatory agents and pain medication (Altenbach et al., 2008).

Material Science and Supramolecular Chemistry

Pyrimidine-based ligands are pivotal in the field of material science and supramolecular chemistry. For example, 2,6-bis(trimethyltin)pyridine was used to synthesize various bipyridines and terpyridine derivatives, demonstrating the versatility of pyrimidine derivatives in creating complex molecular structures for advanced material science applications (Schubert & Eschbaumer, 1999).

Propriétés

IUPAC Name |

2-tert-butyl-4,6-diiodopyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10I2N2/c1-8(2,3)7-11-5(9)4-6(10)12-7/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLECSBMYKMMLTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CC(=N1)I)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10I2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyl-4,6-diiodopyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide](/img/structure/B2817569.png)

![N-Benzyl-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2817571.png)

![3,4-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2817577.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-ylamino]acetamide](/img/structure/B2817578.png)

![4-[2-(1H-1,3-benzodiazol-1-yl)acetamido]thiophene-3-carboxamide](/img/structure/B2817583.png)